antithrombin Rouen IV
Description
Properties
CAS No. |
129553-81-7 |
|---|---|
Molecular Formula |
C6H9K6O15P3 |
Synonyms |
antithrombin Rouen IV |
Origin of Product |
United States |
Molecular Genetics of Antithrombin Rouen Iv
SERPINC1 Gene Mutation Responsible for Antithrombin Rouen IV
The genetic basis of this compound is a specific mutation within the SERPINC1 gene, which encodes the antithrombin protein. viamedica.pl This gene is crucial for regulating blood coagulation. genecards.org
Specific Nucleotide Substitution: c.166C>T
The mutation, designated as c.166C>T, is a heterozygous point mutation. viamedica.pl This notation indicates that at nucleotide position 166 in the coding DNA of the SERPINC1 gene, a cytosine (C) has been replaced by a thymine (B56734) (T). viamedica.plviamedica.pl This single base change is the fundamental cause of the this compound variant.
Resultant Amino Acid Change: p.Arg56Cys
This nucleotide substitution leads to a missense mutation, altering the resulting protein sequence. viamedica.pl Specifically, it causes the amino acid arginine (Arg) at position 56 of the antithrombin protein to be replaced by a cysteine (Cys). viamedica.plviamedica.pl This change is denoted as p.Arg56Cys. viamedica.pl The substitution of arginine with cysteine impacts the protein's function, particularly its affinity for heparin, without affecting its folding and secretion. viamedica.plviamedica.pl
Exonic Localization: Exon 2 of SERPINC1 Gene
The c.166C>T mutation is located in exon 2 of the SERPINC1 gene. viamedica.plviamedica.pl The SERPINC1 gene is composed of 7 exons and 6 introns. viamedica.plmp.pl Exons are the coding portions of a gene that are transcribed into messenger RNA and ultimately translated into protein.
Genomic Location and Transcriptional Elements of SERPINC1
The SERPINC1 gene is situated on the long arm of chromosome 1, specifically in the region designated as 1q23-25. viamedica.plnih.gov The gene itself spans approximately 13.5 to 14.48 kilobases. nih.govcarm.es The regulation of SERPINC1 transcription involves various elements, including potential vitamin D response elements (VDREs) that have been identified within the gene's promoter and intronic regions. plos.orgresearchgate.net
Table 1: Summary of the SERPINC1 Gene Mutation in this compound
| Feature | Description |
|---|---|
| Gene | SERPINC1 |
| Nucleotide Substitution | c.166C>T viamedica.plviamedica.pl |
| Amino Acid Change | p.Arg56Cys viamedica.plviamedica.pl |
| Exonic Location | Exon 2 viamedica.plviamedica.pl |
| Genomic Location | Chromosome 1q23-25 viamedica.plnih.gov |
Genetic Hotspots and Mutational Predisposition
Certain regions within the SERPINC1 gene are more susceptible to mutation than others, acting as "hotspots."
Role of CpG Dinucleotides in SERPINC1 Mutagenesis
The mutation leading to this compound occurs at a CpG dinucleotide, which is a recognized hotspot for point mutations in the SERPINC1 gene. viamedica.plnih.gov CpG sites are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide. The cytosine in these dinucleotides can be methylated. The spontaneous deamination of the resulting 5-methylcytosine (B146107) can convert it to thymine, leading to a C-to-T transition. viamedica.pl This mechanism is a significant contributor to mutations within the SERPINC1 gene. viamedica.pl
Inheritance Pattern: Autosomal Dominant Transmission
Antithrombin deficiency, including the Rouen IV variant, is inherited as an autosomal dominant trait. viamedica.plviamedica.plthieme-connect.com This means that an individual needs to inherit only one copy of the mutated gene from a parent to be affected. thieme-connect.com Consequently, most individuals with this condition are heterozygous, carrying one normal and one mutated allele. thieme-connect.combsth.be Homozygous deficiency, where an individual inherits two copies of the mutated gene, is generally considered lethal in utero. msdmanuals.com
Functional Consequences of the p.Arg56Cys Mutation
The defining molecular feature of this compound is a specific missense mutation in the SERPINC1 gene, which codes for antithrombin. viamedica.plviamedica.pl This mutation involves the substitution of the amino acid arginine with cysteine at position 56 of the protein, denoted as p.Arg56Cys (previously referred to as Arg47Cys). viamedica.plviamedica.plbsth.be This single amino acid change has a cascade of effects on the protein's function.
Classification as Type II Heparin Binding Site (HBS) Deficiency
Inherited antithrombin deficiencies are broadly classified into two main types. Type I is characterized by a quantitative defect, with reduced levels of the antithrombin protein. In contrast, Type II deficiencies are qualitative, where the protein is present in normal or near-normal amounts but is dysfunctional. practical-haemostasis.com
The this compound variant falls under the category of Type II Heparin Binding Site (HBS) deficiency . viamedica.plpractical-haemostasis.comnih.gov This classification signifies that the mutation specifically affects the region of the antithrombin molecule responsible for binding to heparin and related glycosaminoglycans. practical-haemostasis.comnih.govimperial.ac.uk
Impairment of Heparin Affinity
The primary functional defect in this compound is a markedly reduced affinity for heparin. viamedica.plviamedica.plnih.gov Heparin binding is crucial for the anticoagulant function of antithrombin, as it induces a conformational change that accelerates the inhibition of coagulation proteases like thrombin and factor Xa by over 1,000-fold. viamedica.plstoptheclot.org The arginine at position 56 is located in the N-terminal region of antithrombin and plays a role in the conformational changes induced by heparin binding. viamedica.pl Its replacement with cysteine disrupts this critical interaction, leading to a significant decrease in heparin affinity. viamedica.pl
Reduction in Anticoagulant Activity
The impaired heparin binding directly translates to a reduction in the anticoagulant activity of this compound. viamedica.plviamedica.pl While the basal, non-heparin-activated inhibitory function may be largely preserved, the crucial heparin-cofactor activity is significantly diminished. viamedica.pl This reduction in anticoagulant potential is a key factor in the clinical manifestations associated with this variant. For instance, in one reported case, a patient with the Rouen IV mutation had antithrombin anti-FXa activity levels of 56% and 49% as measured by two different chromogenic assays, while the antigen level was normal at 98%. viamedica.pl
| Characteristic | Description |
| Mutation | p.Arg56Cys (Arginine to Cysteine at position 56) in the SERPINC1 gene |
| Inheritance | Autosomal Dominant |
| Classification | Type II Heparin Binding Site (HBS) Deficiency |
| Heparin Affinity | Significantly Reduced |
| Anticoagulant Activity | Reduced (especially heparin-cofactor activity) |
| Protein Levels | Normal or near-normal (preserved folding and secretion) |
Structural Biology and Conformational Dynamics of Antithrombin Rouen Iv
Mapping the Arg56Cys Substitution within Antithrombin Protein Structure
Antithrombin Rouen IV is defined by a heterozygous point mutation in exon 2 of the SERPINC1 gene, specifically a c.166C>T transition. This results in the substitution of a positively charged arginine (Arg) residue with a neutral cysteine (Cys) at position 56 of the mature protein (p.Arg56Cys) viamedica.pl. This substitution is located within the N-terminal region of the antithrombin molecule viamedica.pl. The introduction of a cysteine residue at this position is significant, as it could potentially form aberrant disulfide bonds, although the primary documented consequence of this mutation is a disruption of heparin binding rather than protein misfolding or aggregation viamedica.pl.
Table 1: Molecular Characteristics of this compound
| Feature | Description | Reference |
|---|---|---|
| Protein Variant | This compound | viamedica.pl |
| Gene | SERPINC1 | viamedica.pl |
| Mutation | c.166C>T | viamedica.pl |
| Amino Acid Change | p.Arg56Cys | viamedica.pl |
| Location | N-terminal sequence | viamedica.pl |
| Primary Functional Defect | Impaired heparin affinity | viamedica.pl |
The heparin-binding domain (HBD) of antithrombin is a positively charged region on the protein's surface that facilitates the electrostatic interaction with negatively charged heparin molecules. While Arg56 is not a primary contact point for heparin, its position in the N-terminal domain places it in close proximity to key residues that are essential for high-affinity heparin binding. The critical residues for this interaction are located in helices A and D, including Arg47, Lys125, and Arg129 pnas.org. The substitution of the basic arginine at position 56 with a neutral cysteine alters the local electrostatic potential near the HBD, which is crucial for the initial docking and subsequent stable binding of heparin. This disruption contributes to the decreased heparin affinity characteristic of this compound viamedica.pl.
Conformational Alterations and their Functional Implications
The primary functional implication of the Arg56Cys substitution in this compound is a significant reduction in its anticoagulant activity in the presence of heparin viamedica.pl. This is a direct result of conformational changes that impair the protein's ability to bind heparin effectively. The mutation does not appear to affect the basal, heparin-independent inhibitory activity of the protein, but it cripples the allosteric activation mechanism that is central to its physiological role as a rapid-acting anticoagulant.
In its native state, antithrombin circulates in a relatively inactive conformation pnas.org. The binding of a specific pentasaccharide sequence found in heparin triggers a profound allosteric conformational change that activates the inhibitor pnas.orgnih.gov. This activation involves several structural rearrangements, including the expulsion of the reactive center loop (RCL) from the main body of the protein, making it more accessible to target proteases like Factor Xa wikipedia.org. Additionally, there are significant shifts in the protein's secondary structure, including a decrease in β-sheet content and an increase in random coil structure utoronto.ca. This heparin-induced conformational change enhances the rate of protease inhibition by up to 1000-fold or more, a process that is compromised in this compound due to its impaired heparin affinity viamedica.plnih.gov.
Serpins, including antithrombin, are metastable proteins that can transition into hyperstable, inactive conformations known as latent or polymerized forms. The latent form is characterized by the insertion of the reactive center loop as a central strand into the main β-sheet of the molecule, which prevents its interaction with proteases wikipedia.org. In normal plasma, approximately 3% of antithrombin exists in this latent state nih.gov. Polymerized forms arise when individual serpin molecules link together, often through loop-sheet interactions, forming inactive aggregates nih.gov. These conformational transitions are typically associated with mutations that destabilize the native, active state. While the Arg56Cys mutation in this compound primarily affects the heparin-binding function, the introduction of an unpaired cysteine residue theoretically introduces a risk for the formation of disulfide-linked dimers, a form of polymerization. However, the principal pathology of this variant is linked to the functional consequences of reduced heparin affinity, not spontaneous conversion to latent or polymerized states viamedica.pl.
Insights from Homologous Serpins and Wild-Type Antithrombin Structures
The study of this compound (AT-IV), a variant characterized by a substitution of cysteine for arginine at residue 24 (Arg24Cys), is significantly enhanced by comparing its predicted structure and dynamics with those of wild-type antithrombin (WT-AT) and other homologous serine protease inhibitors (serpins). While a crystal structure for AT-IV is not available, insights can be gleaned from the extensive structural data on WT-AT in its native and heparin-activated conformations, as well as from other serpins like alpha-1-antitrypsin.
Structural Context of the Arg24Cys Mutation in Wild-Type Antithrombin
In wild-type antithrombin, Arginine 24 is located in the N-terminal region, an area known to be crucial for heparin binding. wikipedia.org The crystal structure of native, monomeric WT-AT (PDB: 1T1F) reveals that this N-terminal domain is relatively flexible. rcsb.orgpdbj.org Upon binding to heparin, antithrombin undergoes a significant conformational change to its activated state, as depicted in the structure of the antithrombin-pentasaccharide complex (PDB: 1AZX). wikipedia.orgrcsb.orgebi.ac.uk This activation involves the expulsion of the reactive center loop (RCL) and a notable rearrangement of the heparin-binding site, including the N-terminal region and helices A and D. rcsb.orgmdpi.comnih.gov
The Arg24 residue, with its positively charged side chain, is believed to contribute to the electrostatic interactions necessary for heparin binding. wikipedia.org Its replacement with a neutral cysteine residue in AT-IV is the primary cause of the observed reduction in heparin affinity. wikipedia.org
Comparative Analysis with Homologous Serpins
The serpin superfamily, to which antithrombin belongs, shares a conserved core structure comprising three β-sheets and eight to nine α-helices. nih.govnih.gov A key feature of inhibitory serpins is a metastable native state, which is essential for their mechanism of protease inhibition involving a dramatic conformational change. nih.gov
Alpha-1-antitrypsin (A1AT), a well-studied serpin (e.g., PDB: 1KCT, 1ATU), provides a valuable model for understanding the general principles of serpin structure and function. rcsb.orgrcsb.org Like antithrombin, A1AT has a mobile reactive center loop that is crucial for its inhibitory activity. researchgate.netfrontiersin.org However, the N-terminal region of antithrombin, where the Rouen IV mutation occurs, is a unique feature not conserved in all serpins and is specifically adapted for heparin binding. nih.govresearchgate.net Mutations in the N-terminal region of other serpins can also lead to conformational instability and altered function, highlighting the structural importance of this domain. nih.gov
Conformational Dynamics from Molecular Simulations
Recent molecular dynamics (MD) simulations have provided valuable, albeit computational, insights into the structural consequences of the Arg24Cys mutation in antithrombin. nih.gov These studies suggest that the mutation does not merely remove a key heparin-interacting residue but also induces more subtle, long-range conformational changes. The simulations indicate that the Arg24Cys substitution can lead to an altered conformation of the C-terminal end of helix D. nih.gov This suggests an indirect, allosteric-like mechanism where a change in the N-terminal region propagates to other parts of the heparin-binding domain.
| Feature | Wild-Type Antithrombin (Native State - PDB: 1T1F) | Wild-Type Antithrombin (Heparin-Activated - PDB: 1AZX) | This compound (Predicted) |
|---|---|---|---|
| Reactive Center Loop (RCL) | Partially inserted into β-sheet A | Expelled and more exposed | Likely similar to native state in the absence of heparin |
| Helix D | Standard conformation | Tilted and elongated | Conformation of C-terminal end may be altered (based on MD simulations) |
| N-terminal Region | Relatively flexible | Engaged in heparin binding | Altered due to Arg24Cys substitution, leading to reduced heparin affinity |
| Overall Conformation | "Tense" or repressed state | "Relaxed" or activated state | Native-like "tense" state, with impaired ability to transition to the activated state |
The following table details some of the key protein structures referenced for comparative analysis.
| Protein | PDB ID | State/Description | Resolution (Å) |
|---|---|---|---|
| Wild-Type Antithrombin | 1T1F | Native, monomeric form | 2.75 |
| Wild-Type Antithrombin | 1AZX | Complex with heparin pentasaccharide (activated form) | 2.90 |
| Antithrombin-Thrombin-Heparin Complex | 1TB6 | Ternary complex | 2.50 |
| Alpha-1-antitrypsin | 1KCT | Uncleaved, uncomplexed recombinant human A1AT | 3.46 |
| Alpha-1-antitrypsin | 1ATU | Uncleaved, stabilized mutant of human A1AT | 2.70 |
Pathophysiological Mechanisms Associated with Antithrombin Rouen Iv Deficiency
Disruption of Coagulation Protease Inhibition
Antithrombin is a serine protease inhibitor (serpin) that plays a central role in regulating the coagulation cascade by neutralizing several key enzymes. mdpi.com Its inhibitory activity is dramatically accelerated, by approximately 1000-fold, in the presence of heparin or heparan sulfate (B86663) proteoglycans found on the surface of endothelial cells. viamedica.pl The mutation in Antithrombin Rouen IV, which affects the heparin-binding site, critically impairs this acceleration. viamedica.plnih.gov Consequently, while the basal inhibition of proteases may occur, the rapid, localized, and potent anticoagulant response required to prevent thrombosis is severely blunted.
Thrombin is one of the most sensitive and critical targets of antithrombin. mdpi.com The formation of a stable, inactive complex between antithrombin and thrombin is essential for controlling fibrin (B1330869) clot formation. viamedica.pl In individuals with this compound deficiency, the reduced affinity for heparin means that the rate of thrombin neutralization is not adequately accelerated. mdpi.com This leads to unchecked thrombin activity at sites of vascular injury, promoting excessive conversion of fibrinogen to fibrin and amplifying the procoagulant state by activating other clotting factors.
Factor Xa (FXa) is another primary target of antithrombin, sitting at the convergence of the intrinsic and extrinsic coagulation pathways. mdpi.com The neutralization of FXa is vital for controlling the burst of thrombin generation. Similar to thrombin inhibition, the inactivation of FXa by antithrombin is profoundly dependent on heparin binding. viamedica.pl The defect in this compound results in a significantly reduced rate of FXa inhibition. This failure to efficiently neutralize FXa allows for sustained prothrombinase activity, leading to persistent thrombin generation and further promoting clot formation.
| Serine Protease | Primary Role in Coagulation | Impact of this compound Deficiency |
|---|---|---|
| Thrombin (Factor IIa) | Converts fibrinogen to fibrin; activates Factors V, VIII, XI, and XIII | Significantly impaired neutralization, leading to excess fibrin formation and amplification of coagulation. |
| Factor Xa | Activates prothrombin to thrombin as part of the prothrombinase complex | Significantly impaired neutralization, leading to sustained and excessive thrombin generation. |
| Factor IXa | Activates Factor X as part of the intrinsic tenase complex | Reduced inhibition, contributing to increased activation of the common pathway. |
| Factor XIa | Activates Factor IX | Reduced inhibition, allowing for amplification of the intrinsic pathway. |
| Factor XIIa | Initiates the intrinsic pathway (contact activation) | Reduced inhibition, though the clinical significance is less defined. |
Impact on Thromboembolic Risk
The compromised ability of this compound to inhibit coagulation proteases translates directly into an elevated risk of thromboembolic events.
The primary mechanism for the increased thrombotic tendency in this compound deficiency is the failure to effectively down-regulate coagulation at the endothelial surface. In a healthy individual, heparan sulfates on the vessel wall act as a binding site for antithrombin, localizing its potent anticoagulant activity to prevent inappropriate clot growth. With the defective heparin-binding site of this compound, this localized surveillance is lost. The resulting unopposed action of key proteases like thrombin and Factor Xa lowers the threshold for clot formation, allowing for the development of spontaneous or disproportionately large thrombi in response to minor stimuli. This creates a lifelong predisposition to thrombosis. dovepress.com
While antithrombin deficiency is generally considered a strong risk factor for venous thromboembolism (VTE), the specific subtype of the deficiency influences the clinical presentation. stoptheclot.org Type II HBS deficiencies, such as this compound, appear to carry a different risk profile compared to quantitative (Type I) or Reactive Site (Type II RS) deficiencies.
Some research suggests that individuals with Type II HBS mutations may have a lower risk for VTE but a comparatively higher risk for arterial thrombosis than those with other types of antithrombin deficiency. viamedica.pl While the association between antithrombin deficiency and arterial thrombosis is generally considered weak, cases of coronary or other arterial thromboses have been reported in patients with HBS mutations. viamedica.plresearchgate.net This contrasts with Type I deficiencies, which are more strongly and consistently associated with VTE. nih.gov The underlying reasons for this differential risk are not fully elucidated but may relate to the different roles of heparin-like molecules and fluid dynamics in the venous versus the arterial circulation.
| Deficiency Subtype | Primary Molecular Defect | Relative Risk of Venous Thromboembolism (VTE) | Relative Risk of Arterial Thromboembolism |
|---|---|---|---|
| Type I (Quantitative) | Reduced quantity of normal antithrombin | High | Weakly Associated |
| Type II RS (Reactive Site) | Dysfunctional protease binding site | High | Weakly Associated |
| Type II HBS (Heparin Binding Site) - e.g., Rouen IV | Dysfunctional heparin binding site | Moderate (Potentially lower than Type I/IIRS) | Potentially higher than other AT deficiency types |
Influence of Systemic Conditions on Functional Phenotype
Systemic conditions such as pyrexia and pregnancy can significantly influence the functional phenotype of certain antithrombin variants, including those related to this compound. These conditions can alter the stability and activity of the variant protein, potentially exacerbating the prothrombotic state associated with the deficiency.
Pyrexia-Induced Conformational Changes
Elevated body temperature (pyrexia) has been identified as a critical factor influencing the stability and function of specific antithrombin variants. Research on Antithrombin Rouen-VI, a variant with a mutation in the F-helix, has provided crucial insights into the thermolabile nature of some antithrombin mutants.
A study on Antithrombin Rouen-VI (187 Asn→Asp) demonstrated that the variant's normal inhibitory activity rapidly decreases at 41°C nih.gov. This accelerated loss of function at febrile temperatures is linked to significant conformational changes in the protein. The mutation in Rouen-VI destabilizes a key structural component known as the A-sheet nih.gov.
At elevated temperatures, this instability leads to two primary molecular events:
Formation of Latent Antithrombin (L-antithrombin): The variant protein undergoes a conformational transition to an inactive, latent form.
Polymerization: The unstable molecules tend to aggregate, forming dimers, trimers, and tetramers nih.gov.
This temperature-dependent transformation provides a molecular basis for clinical observations where episodes of thrombosis in individuals with this variant were preceded by unrelated pyrexic events nih.gov. The rapid conversion to inactive and polymeric forms under febrile conditions severely compromises the anticoagulant potential of the circulating antithrombin.
A separate study investigating the impact of temperature on the interaction between normal antithrombin III and heparin noted that while the initial binding was minimally affected by temperature changes between 10°C and 30°C, the subsequent conformational change process was influenced by temperature nih.govnih.gov. This suggests that temperature can play a role in the functional activation of antithrombin.
Table 4.3.1: Effect of Temperature on Antithrombin Variant Stability
| Antithrombin Variant | Condition | Observed Effect on Functional Phenotype | Reference |
| Antithrombin Rouen-VI | Incubation at 41°C | Rapid decrease in inhibitory activity; Formation of inactive L-antithrombin and polymers. | nih.gov |
| Normal Antithrombin III | Temperature change (10°C to 30°C) | Minimal effect on initial heparin binding; Demonstrated role in the subsequent conformational change process. | nih.govnih.gov |
This table is interactive. Users can sort columns to compare findings.
Pregnancy-Related Changes in Related Variants
Pregnancy induces a physiological hypercoagulable state, which can further increase the risk of venous thromboembolism (VTE) in women with antithrombin deficiency nih.govnih.gov. While specific data on the functional phenotype of this compound during pregnancy is limited, studies on other Type II heparin-binding site (HBS) deficiencies provide valuable insights into the potential challenges during this period.
Pregnancy is associated with a general decrease in antithrombin levels, which can fall by up to 13% compared to normal levels at full term and continue to decrease after delivery researchgate.net. This physiological decline can exacerbate the underlying deficiency in individuals with an antithrombin mutation.
For women with severe thrombophilias like homozygous Type II HBS antithrombin deficiency, pregnancy poses an extremely high risk of thrombosis and complications nih.gov. A case study of a pregnant woman with a homozygous Type II HBS mutation revealed significantly increased thrombin generation compared to both non-pregnant individuals and healthy pregnant women nih.govresearchgate.net. This indicates that the prothrombotic state is markedly amplified during pregnancy in individuals with such defects.
The management of antithrombin deficiency in pregnancy is complex, and the risk of VTE varies significantly between the different subclasses of the deficiency nih.govnih.gov. The characterization of the specific mutation can aid in risk assessment and management decisions to optimize pregnancy outcomes nih.gov. The primary challenge for HBS variants, including this compound, is the impaired interaction with heparin, which is a cornerstone of anticoagulant therapy during pregnancy nih.govnih.gov. This can lead to observations of heparin resistance, where standard prophylactic doses of low-molecular-weight heparin (LMWH) may not be sufficient to prevent thrombosis nih.gov.
Table 4.3.2: Hemostatic Changes in Pregnancy with Antithrombin Deficiency
| Parameter | Healthy Pregnancy | Pregnancy with Type II HBS AT Deficiency | Reference |
| Antithrombin Levels | General decrease of up to 13% by full term. | Exacerbation of underlying deficiency due to physiological decline. | researchgate.net |
| Thrombin Generation | Increased compared to non-pregnant state. | Significantly increased compared to healthy pregnant women. | nih.govresearchgate.net |
| Risk of VTE | Increased 4- to 5-fold. | Extremely high risk, varies by mutation subclass. | researchgate.netnih.gov |
This table is interactive. Users can sort columns to compare findings.
Advanced Research Methodologies for Antithrombin Rouen Iv Characterization
Molecular Genetic Analysis
Genetic analysis is fundamental to definitively identify Antithrombin Rouen IV. This process involves the examination of the SERPINC1 gene, which provides the instructions for making the antithrombin protein. medlineplus.gov
The initial step in the molecular diagnosis of this compound involves the amplification of the SERPINC1 gene. viamedica.pl Researchers use Polymerase Chain Reaction (PCR) to selectively amplify all 7 exons and the adjacent flanking intron regions of this gene from a patient's DNA sample. viamedica.plnih.govmp.pl This technique generates a sufficient quantity of the target DNA segments for subsequent analysis, which is essential for detecting potential mutations within the gene's coding sequence. viamedica.pl
Following PCR amplification, direct DNA sequencing is employed to determine the exact nucleotide sequence of the SERPINC1 exons. This method allows for the precise identification of any variations from the reference sequence. In the case of this compound, sequencing reveals a heterozygous point mutation in exon 2, identified as c.166C>T. viamedica.pl This single nucleotide change results in a missense mutation, causing the substitution of the amino acid arginine with cysteine at position 56 of the protein (p.Arg56Cys). viamedica.pl An older study identified the same variant with a different nomenclature, Arg24Cys, with the discrepancy likely arising from differences in protein numbering conventions, specifically whether the 32-amino acid signal peptide is included in the count. nih.gov
| Parameter | Description |
|---|---|
| Gene | SERPINC1 |
| Variant Name | This compound |
| Mutation Type | Heterozygous Point Mutation |
| Location | Exon 2 |
| Nucleotide Change | c.166C>T |
| Amino Acid Change | p.Arg56Cys (or p.Arg24Cys) |
To assess the potential clinical significance of the identified p.Arg56Cys mutation, researchers utilize in silico bioinformatics tools. Programs such as Sorting Intolerant From Tolerant (SIFT) and Polymorphism Phenotyping v2 (PolyPhen-2) predict the functional impact of an amino acid substitution on the protein's structure and function. viamedica.pl For the this compound mutation, PolyPhen-2 analysis has classified the variant as "probably damaging," providing a quantitative score that supports the likelihood of its pathogenicity. viamedica.pl
| Bioinformatics Tool | Prediction for p.Arg56Cys | Score |
|---|---|---|
| PolyPhen-2 | Probably Damaging | 0.999 |
| SIFT | Analysis Performed | Not specified in source |
Biochemical and Functional Assays for Protein Activity and Quantity
Biochemical assays are employed to evaluate the functional consequences of the genetic mutation on the antithrombin protein. These tests measure both the amount of the protein and its ability to inhibit coagulation factors, particularly in the presence of heparin.
Chromogenic substrate assays are the standard method for quantifying antithrombin's functional activity. coachrom.comnih.gov These assays can be based on the inhibition of either thrombin or, more commonly, activated Factor X (FXa). coachrom.comnih.govsiemens-healthineers.com The principle involves incubating a plasma sample with a known excess of the target enzyme (FXa or thrombin) in the presence of heparin. coachrom.com The antithrombin in the plasma forms an inactive complex with the enzyme. viamedica.pl A chromogenic substrate, which releases a colored compound (like p-nitroaniline) when cleaved by the enzyme, is then added. coachrom.comnih.gov The amount of color produced is inversely proportional to the antithrombin activity in the sample. coachrom.com
In individuals with this compound, a Type II heparin binding site (HBS) deficiency, the concentration of the antithrombin protein (antigen level) is typically normal. viamedica.plcoachrom.com However, functional assays reveal significantly reduced activity. For example, in one reported case, anti-FXa activity was measured at 49% and 56% of normal, while the antigen level was 98%. viamedica.pl This discrepancy between normal antigen levels and low functional activity is characteristic of this type of qualitative antithrombin deficiency. coachrom.com
| Assay Type | Analyte | Typical Result for this compound | Reference Range |
|---|---|---|---|
| Immunoassay (ELISA) | Antithrombin Antigen Level | 98% | 80-120% |
| Chromogenic Assay | Anti-Factor Xa Activity | 49% - 56% | 80-120% |
The primary functional defect in this compound is its impaired interaction with heparin. viamedica.plnih.gov Antithrombin's inhibitory activity is dramatically accelerated (by over 1000-fold) in the presence of heparin. viamedica.pl Assays that measure heparin cofactor activity are therefore essential for characterizing this variant. The chromogenic assays described above, which are performed in the presence of heparin, directly measure this heparin-dependent activity. coachrom.comsiemens-healthineers.com The significantly reduced anti-thrombin and anti-FXa activities observed for this compound are a direct quantification of its poor heparin cofactor activity, stemming from the reduced affinity of the mutated heparin-binding site for heparin. viamedica.plnih.govcoachrom.com
Immunological Assays for Antithrombin Antigen Levels (e.g., ELISA, Radial Immunodiffusion)
Immunological assays are fundamental in the characterization of antithrombin variants, including this compound, by quantifying the level of the antithrombin protein present in plasma, irrespective of its functional activity. These methods are crucial for distinguishing between type I and type II antithrombin deficiencies.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for determining antithrombin antigen levels. In the case of a patient with the this compound mutation, a sandwich ELISA has been utilized to measure the concentration of the antithrombin antigen. viamedica.pl This technique typically involves the use of a capture antibody specific for human antithrombin coated onto a microplate. The patient's plasma is added, and the antithrombin present binds to the capture antibody. A second, detection antibody, which is also specific for antithrombin and is conjugated to an enzyme, is then added. The amount of bound enzyme, and therefore the concentration of antithrombin in the sample, is determined by adding a substrate that produces a measurable color change.
In a reported case of this compound, the antigen level, as determined by a home-made sandwich ELISA, was found to be within the normal range (98%, with a reference range of 80–120%). viamedica.pl This finding, coupled with reduced anticoagulant activity, is characteristic of a type II antithrombin deficiency.
Radial Immunodiffusion (RID)
Radial immunodiffusion is another technique for the quantification of specific proteins in biological fluids. This method is based on the diffusion of an antigen from a circular well into a gel containing a specific antiserum. kentlabs.com As the antigen diffuses, a precipitation ring forms where the antigen and antibody reach equivalence. The diameter of this ring is proportional to the concentration of the antigen in the sample. kentlabs.com While specific studies on the application of radial immunodiffusion to this compound are not detailed in the provided context, it remains a valid and established method for measuring antithrombin antigen levels in general. kentlabs.com
Table 1: Immunological Assay Findings for this compound
| Assay Type | Analyte | Finding in this compound Case | Implication |
| Sandwich ELISA | Antithrombin Antigen Level | 98% (Normal) viamedica.pl | Consistent with Type II Antithrombin Deficiency |
Electrophoretic Techniques: SDS-PAGE, Native PAGE, Isoelectric Focusing
Electrophoretic techniques are instrumental in characterizing the physical properties of proteins, such as molecular weight and charge, and can reveal abnormalities in variant proteins like this compound.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. In the analysis of plasma from an individual with this compound, SDS-PAGE was performed using an 8% polyacrylamide gel. viamedica.pl Following electrophoresis, proteins are typically transferred to a membrane and immunostained (Western blotting) with an antibody specific to antithrombin to visualize the protein. viamedica.plnih.gov This technique can help to identify any significant alterations in the molecular mass of the variant protein due to the mutation. Antithrombin is a glycoprotein (B1211001) with a molecular weight of approximately 58 kDa. viamedica.pl
Native Polyacrylamide Gel Electrophoresis (Native PAGE)
Isoelectric Focusing (IEF)
Isoelectric focusing is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. nih.gov While direct application of IEF to this compound is not specified in the provided context, it is a powerful tool for analyzing the microheterogeneity of antithrombin III. nih.gov The substitution of an arginine (a basic amino acid) with a cysteine (a neutral amino acid) in this compound would be expected to cause a shift in the isoelectric point of the protein, which could be detected by IEF.
Table 2: Application of Electrophoretic Techniques to this compound
| Technique | Principle of Separation | Application in this compound Analysis |
| SDS-PAGE | Molecular Weight | Evaluation of the molecular mass of the variant protein. viamedica.pl |
| Native PAGE | Charge and Size (Native State) | Assessment of changes in electrophoretic mobility due to the mutation. viamedica.pl |
| Isoelectric Focusing | Isoelectric Point (pI) | Potential to detect shifts in pI due to amino acid substitution. |
Protein Structural and Interaction Studies
Advanced methodologies are employed to elucidate the structural and functional consequences of the mutation in this compound, particularly concerning its interaction with heparin.
Mass Spectrometry for Peptide Mapping and Sequencing
Mass spectrometry is a powerful analytical technique that has been pivotal in the definitive identification of the molecular defect in this compound. Through mass spectrometry-based sequencing, the precise amino acid substitution was determined. nih.gov This involves the enzymatic digestion of the purified protein into smaller peptides, which are then analyzed to determine their mass-to-charge ratio. By comparing the peptide masses of the variant protein to those of normal antithrombin, the altered peptide can be identified. Subsequent sequencing of this peptide reveals the exact nature of the amino acid substitution. For this compound, this analysis demonstrated a substitution of cysteine for an arginine at residue 24. nih.gov More recent advancements in liquid chromatography-multiple reaction monitoring mass spectrometry (LC-MRM-MS) offer a platform for both the quantification of antithrombin and the qualitative analysis of its various molecular forms, which could be applied to further characterize variants like Rouen IV. nih.govnih.govresearchgate.net
Table 3: Mass Spectrometry Findings for this compound
| Technique | Application | Finding | Reference |
| Mass Spectrometry Sequencing | Identification of Amino Acid Substitution | Substitution of Cysteine for Arginine at residue 24. | nih.gov |
Affinity Chromatography (Heparin-Sepharose) for Purification and Characterization
Affinity chromatography is a technique that separates molecules based on a specific and reversible interaction between a protein and a ligand immobilized on a chromatographic matrix. For antithrombin, which has a high affinity for heparin, heparin-sepharose affinity chromatography is the method of choice for purification and characterization. nih.govcytivalifesciences.com.cnnih.gov This technique is particularly useful for studying variants with altered heparin affinity, such as this compound.
In this method, a plasma sample is passed through a column containing sepharose beads to which heparin is covalently bound. cytivalifesciences.com.cn Normal antithrombin binds with high affinity to the heparin-sepharose matrix. The bound protein can then be eluted by increasing the ionic strength of the buffer, typically with a sodium chloride gradient. frontiersin.org Variants with reduced heparin affinity, like this compound, would be expected to elute at a lower salt concentration than the normal protein. This difference in elution profile allows for the separation and purification of the variant antithrombin from its normal counterpart. nih.gov
Rapid Kinetic Analysis of Protein-Ligand Interactions
Rapid kinetic analysis is employed to study the dynamics of molecular interactions, such as the binding of heparin to antithrombin. These studies can provide insights into the mechanism of heparin-induced activation of antithrombin and how this is affected by mutations. While specific rapid kinetic data for this compound is not available in the provided context, studies on antithrombin cleaved near the N-terminal region, where the Rouen IV mutation is located, have utilized this technique. sci-hub.box Such analyses have demonstrated that this region plays a role in heparin binding. sci-hub.box The substitution at residue 24 in this compound is located in this N-terminal segment, and rapid kinetic analysis could be used to precisely quantify the impact of this mutation on the kinetics of heparin binding and the subsequent conformational changes required for its anticoagulant activity.
Computational Modeling for Structural and Functional Prediction
Computational modeling provides a powerful tool for predicting the structural and functional consequences of mutations in proteins. By using the known crystal structure of antithrombin, it is possible to model the Arg24Cys substitution found in this compound. Such models can provide insights into how this change might alter the local protein structure, its electrostatic potential, and its interaction with heparin. The position of Arginine 24 has been located within a 12 Å radius of the Cys21-Cys95 disulfide bridge. nih.gov This proximity suggests that the substitution could impact the conformation of the N-terminal region, which is known to be involved in heparin binding. nih.govsci-hub.box Computational analyses can help to visualize these potential changes and predict their effect on the heparin-binding site, thereby complementing experimental findings and providing a deeper understanding of the molecular basis for the reduced heparin affinity of this compound.
Comparative Analysis with Other Antithrombin Variants
Comparison with Other "Rouen" Variants
The designation "Rouen" has been applied to several distinct antithrombin variants, each with a unique mutation and corresponding functional consequence. A comparative analysis of Antithrombin Rouen IV with other notable Rouen variants highlights the heterogeneity of mutations even within a geographically named series.
Antithrombin Rouen-II (Arg47Ser) and Heparin Binding Site Implications
Antithrombin Rouen-II is characterized by a substitution of arginine with serine at position 47 (Arg47Ser). This mutation, similar to that in this compound, affects the heparin binding site of the molecule. The arginine at position 47 is a critical residue for the interaction between antithrombin and heparin. Its replacement with serine leads to a significant reduction in heparin affinity. This impaired binding to heparin results in a decreased potentiation of antithrombin's inhibitory activity against coagulation proteases in the presence of heparin. Consequently, individuals with Antithrombin Rouen-II exhibit a type II heparin binding site (HBS) deficiency.
Antithrombin Rouen-VI (Asn187Asp) and Conformational Stability
In contrast to the heparin binding site mutations of Rouen IV and Rouen-II, Antithrombin Rouen-VI is defined by a mutation of asparagine to aspartic acid at position 187 (Asn187Asp). This amino acid substitution is located in the F-helix of the antithrombin molecule and has significant implications for its conformational stability. The Asn187Asp mutation is known to cause thermolability, making the protein prone to spontaneous conformational changes, particularly at physiological or elevated temperatures. This can lead to the formation of inactive latent antithrombin and polymers, which are cleared from circulation, resulting in a quantitative deficiency. Therefore, Antithrombin Rouen-VI is classified as a variant with conformational instability, which can manifest as a type I (quantitative) or type II (qualitative) deficiency with pleiotropic effects.
Comparative Analysis of Mutation Locations and their Unique Functional Consequences
The distinct locations of the mutations in this compound, Rouen-II, and Rouen-VI underscore the structure-function relationship of the antithrombin protein. This compound (Arg24Cys) involves a substitution in the N-terminal region, which contributes to the heparin binding domain. The loss of a positively charged arginine for a cysteine at this position directly impairs the electrostatic interactions necessary for efficient heparin binding nih.gov. Similarly, the Arg47Ser mutation in Antithrombin Rouen-II affects a key residue within the primary heparin binding site on the A-helix, leading to a pronounced heparin binding defect.
| Antithrombin Variant | Mutation | Location of Mutation | Primary Functional Consequence | Classification |
|---|---|---|---|---|
| This compound | Arg24Cys | N-terminus | Reduced heparin affinity | Type II HBS |
| Antithrombin Rouen-II | Arg47Ser | A-helix (Heparin Binding Site) | Significantly reduced heparin affinity | Type II HBS |
| Antithrombin Rouen-VI | Asn187Asp | F-helix | Conformational instability and thermolability | Type I/II (Pleiotropic) |
Distinction from Other Heparin Binding Site Deficiencies
This compound belongs to the class of type II heparin binding site (HBS) deficiencies. However, numerous other mutations within this class have been identified, each with potentially different degrees of functional impairment. For instance, Antithrombin Basel (Pro41Leu) and Antithrombin Toyama (Arg47Cys) are also well-characterized HBS variants.
While all these variants share the common feature of reduced affinity for heparin, the specific location of the mutation can influence the severity of the defect. The Arg24Cys mutation in this compound affects the N-terminal contribution to heparin binding nih.gov. In comparison, mutations like Arg47Cys (Toyama) directly impact a primary contact point for heparin, often leading to a more severe reduction in heparin affinity. The clinical presentation and thrombotic risk associated with different HBS mutations can vary, and detailed biochemical studies are often required to delineate the precise functional consequences of each specific variant.
Differentiation from Reactive Site and Pleiotropic Variants of Antithrombin
Inherited antithrombin deficiencies are broadly classified based on the nature of the functional defect. It is crucial to differentiate HBS variants like this compound from reactive site and pleiotropic variants.
Reactive Site Variants: These variants have mutations in or near the reactive center loop (RCL) of antithrombin, which is the region that directly interacts with and inhibits target proteases like thrombin and factor Xa. Unlike HBS variants, reactive site variants typically exhibit normal or near-normal heparin binding. However, their ability to inhibit proteases is impaired, even in the presence of heparin. This leads to a type II reactive site (RS) deficiency.
Pleiotropic Variants: This category includes mutations that have multiple functional consequences. For example, a single amino acid substitution might simultaneously reduce heparin affinity, impair protease inhibition, and decrease the circulating concentration of the protein. Antithrombin Rouen-VI can be considered a pleiotropic variant due to its conformational instability leading to both qualitative and quantitative defects. Mutations in strand 1C of antithrombin are also known to have pleiotropic effects, impacting both heparin binding and reactive site function, often due to conformational linkage between these distant regions of the molecule nih.govnih.gov.
| Variant Type | Primary Defect | Heparin Binding | Protease Inhibition | Example |
|---|---|---|---|---|
| Heparin Binding Site (HBS) | Reduced affinity for heparin | Impaired | Normal (in the absence of heparin) | This compound (Arg24Cys) |
| Reactive Site (RS) | Impaired interaction with target proteases | Normal | Impaired | Antithrombin Cambridge II (Ala384Ser) |
| Pleiotropic | Multiple functional defects | Often impaired | Often impaired | Antithrombin Rouen-VI (Asn187Asp) |
Future Directions in Antithrombin Rouen Iv Research
Detailed High-Resolution Structural Determination of the Mutant Protein
A fundamental step in fully comprehending the functional deficits of Antithrombin Rouen IV is the determination of its three-dimensional structure at high resolution. While the structure of wild-type antithrombin is well-characterized, a precise atomic-level model of the p.Arg56Cys mutant is currently lacking. Future research efforts should prioritize the use of advanced structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM), to solve the crystal structure of the mutant protein, both in its native state and in complex with heparin analogues.
Obtaining a high-resolution structure would provide invaluable insights into:
Local structural perturbations: Precisely visualizing how the substitution of a bulky, positively charged arginine with a smaller, uncharged cysteine residue alters the local architecture of the heparin-binding domain.
Solvent accessibility and electrostatic potential: Mapping the changes in the surface electrostatic potential, which is critical for the initial, long-range attraction to the negatively charged heparin molecule.
Potential for aberrant disulfide bonding: Assessing whether the newly introduced cysteine residue at position 56 could form non-native disulfide bonds, either intramolecularly or intermolecularly, which could lead to protein misfolding or aggregation.
Such structural data would serve as a critical foundation for the computational studies and therapeutic design strategies outlined in the subsequent sections.
Elucidation of Precise Conformational Dynamics Perturbed by the p.Arg56Cys Mutation
Beyond a static crystal structure, understanding the protein's dynamics is crucial. Antithrombin's function is intrinsically linked to significant conformational changes upon heparin binding, which "activate" it to become a more potent inhibitor of coagulation proteases nih.govnih.gov. The p.Arg56Cys mutation likely perturbs these essential dynamics.
Future research should employ sophisticated computational techniques, particularly enhanced sampling molecular dynamics (MD) simulations, to model the behavior of this compound in a simulated physiological environment nih.govbiorxiv.org. These simulations can reveal:
Altered flexibility: Quantifying changes in the flexibility of key regions, such as the heparin-binding domain and the reactive center loop, which is responsible for protease inhibition.
Disrupted allosteric communication: Investigating how the mutation at the heparin-binding site disrupts the allosteric network that communicates the binding signal to the reactive center loop, thereby impairing activation.
Energetics of heparin binding: Calculating the free energy changes associated with heparin binding to the mutant versus the wild-type protein, providing a quantitative measure of the reduced affinity.
Studies on other antithrombin variants have demonstrated the power of MD simulations to reveal how mutations affect the conformational landscape and impair function nih.govmdpi.com. Applying these methods to the p.Arg56Cys variant is a logical and necessary next step to bridge the gap between its static structure and its functional impairment.
Development of Advanced In Vitro and In Silico Models for Studying Variant Pathophysiology
To effectively study the cellular and molecular consequences of this compound, robust experimental and computational models are needed.
In Vitro Models: The development of stable cell lines (e.g., HEK293 or CHO cells) that express recombinant this compound is a key objective. As demonstrated in studies of other novel antithrombin mutations, such systems allow for the production of sufficient quantities of the mutant protein for biochemical and biophysical characterization mdpi.com. These models can be used to investigate protein synthesis, folding, secretion efficiency, and post-translational modifications, determining if the mutation leads to cellular stress or impaired protein trafficking.
In Silico Models: Computational tools are essential for predicting the impact of mutations and for simulating complex biological processes. While predictive tools like SIFT (Sorting Intolerant From Tolerant) and PolyPhen-2 (Polymorphism Phenotyping v2) can classify a mutation as "probably damaging," more sophisticated models are required to understand the mechanism viamedica.plmdpi.com. Future in silico work should focus on developing multi-scale models that integrate quantum mechanics/molecular mechanics (QM/MM) with coarse-grained simulations to link atomic-level changes to whole-protein dynamics and interactions within the broader coagulation cascade bohrium.com.
| In Silico Prediction Tool | Predicted Consequence of Mutation |
| PolyPhen-2 | Pathogenic / Disease-Causing mdpi.com |
| SIFT | Deleterious mdpi.com |
| MutationTaster | Disease-Causing mdpi.com |
| MutPred2 | Pathogenic mdpi.com |
This table represents the predicted impact of missense mutations by various in silico tools as used in the study of other antithrombin variants.
Exploration of Modifier Genes and Environmental Factors Influencing Phenotypic Variability
A significant clinical observation in individuals with antithrombin deficiency is the variability in thrombotic risk nih.gov. Not everyone with the this compound mutation will experience the same clinical course. This suggests the influence of other genetic and environmental factors nih.govmedlineplus.gov.
Future research should focus on:
Identifying Modifier Genes: Genome-wide association studies (GWAS) in families carrying the this compound mutation could help identify genetic variants in other genes (e.g., those for Factor V Leiden or prothrombin) that modify the thrombotic risk nih.gov.
Quantifying Environmental Impact: Prospective cohort studies are needed to systematically evaluate the impact of environmental and lifestyle factors. These include hormonal influences (oral contraceptives, pregnancy, hormone replacement therapy), surgical procedures, prolonged immobility, and aging nih.govmedlineplus.govclevelandclinic.org. Understanding the interplay between the primary genetic defect and these secondary risk factors is critical for personalized risk stratification.
Advancements in Diagnostic Assay Sensitivity and Specificity for Heparin Binding Site Deficiencies
The diagnosis of type II heparin binding site (HBS) deficiencies, including this compound, presents a significant challenge for clinical laboratories nih.govresearchgate.net. Standard functional assays can fail to detect these variants, leading to underdiagnosis nih.govbmj.com.
The future of diagnostics in this area lies in improving assay sensitivity and specificity. Key areas for advancement include:
Optimization of Existing Assays: Research has shown that modifying assay conditions, such as using low heparin concentrations and shortening the incubation time of the sample with the target protease (e.g., Factor Xa or thrombin), can significantly improve the detection of HBS variants nih.govbmj.comsysmex.co.jp.
Development of Novel Assay Platforms: There is a need to move beyond traditional chromogenic and clot-based assays. Mass spectrometry-based methods, for instance, have shown the ability to directly identify and quantify variant antithrombin proteins in plasma with 100% sensitivity, offering a powerful tool for confirming diagnoses universiteitleiden.nl.
Standardization and Guidelines: A concerted effort is required to standardize testing protocols across different laboratories and to establish clear guidelines for the diagnosis of HBS deficiencies to ensure all patients are correctly identified.
| Assay Type | Principle | Sensitivity to HBS Variants |
| Thrombin-based chromogenic | Measures AT's ability to inhibit thrombin in the presence of heparin. | Can be insensitive, especially with long incubation times sysmex.co.jp. |
| Factor Xa-based chromogenic | Measures AT's ability to inhibit Factor Xa in the presence of heparin. | Generally more sensitive, but performance varies by manufacturer and protocol nih.govsysmex.co.jp. |
| Antigenic assays | Measure the quantity of antithrombin protein (e.g., via ELISA or immunoturbidimetry). | Levels are typically normal in type II HBS deficiency, so these assays are not suitable for initial screening sysmex.co.jpallenpress.com. |
| Mass Spectrometry | Directly detects and quantifies wild-type and variant protein forms. | High sensitivity and specificity; can definitively identify the molecular defect universiteitleiden.nl. |
Investigation of Novel Therapeutic Strategies Targeting Specific Molecular Defects (mechanistic studies only, excluding clinical trials)
Understanding the precise molecular flaw of this compound—its inability to be effectively activated by heparin—opens the door to designing novel therapeutic strategies that circumvent this defect. Mechanistic studies, excluding clinical trials, should explore several innovative avenues:
Allosteric Activators: The development of small molecules or peptides that can bind to antithrombin at a site distinct from the heparin-binding domain and induce the same activating conformational change. Such a molecule would function as a heparin mimetic, restoring the anticoagulant potential of the mutant protein without needing to interact with the defective p.Arg56Cys site.
SERPIN-Based Fusion Proteins: Engineering novel fusion proteins that couple a targeting domain (e.g., an antibody fragment that recognizes activated platelets) with a potent serine protease inhibitor, potentially a modified serpin. This approach could deliver targeted anticoagulation directly to the site of a developing thrombus frontiersin.org.
Direct Inhibitors of Coagulation Factors: While not directly targeting the antithrombin defect, a deeper understanding of the specific coagulation imbalances caused by this compound could guide the rational design of highly specific inhibitors of downstream proteases like Factor Xa or thrombin frontiersin.orgresearchgate.net. Mechanistic studies could explore how the kinetics of these inhibitors are altered in the context of the specific background coagulopathy of this compound deficiency.
These research directions represent a shift from broad anticoagulation to precision medicine, aiming to correct or compensate for the specific molecular defect inherent in the this compound variant.
Q & A
Q. What molecular characteristics define the antithrombin Rouen IV variant, and how do they impair its anticoagulant function?
this compound (AT Rouen IV) is a hereditary variant caused by a c.1157T>C (p.Ile386Thr) mutation in the SERPINC1 gene, leading to a substitution at residue 386 in the heparin-binding domain . This mutation disrupts heparin binding, reducing the rate of thrombin inhibition by 60–70% compared to wild-type antithrombin . Standard detection involves PCR sequencing of SERPINC1 exons and functional assays (e.g., anti-FXa activity measurement) to confirm heparin affinity deficits .
Q. What experimental methods are recommended for initial screening of antithrombin deficiencies like Rouen IV?
- Genetic analysis : Targeted sequencing of SERPINC1 exons, with linkage disequilibrium analysis for familial studies .
- Functional assays : Chromogenic substrate-based anti-FXa activity tests under heparinized conditions to quantify inhibition kinetics .
- Antigen quantification : ELISA or immunoblotting to distinguish type I (quantitative) from type II (qualitative) deficiencies .
Advanced Research Questions
Q. How can researchers resolve contradictory data in antithrombin activity assays for Rouen IV?
Discrepancies often arise from heparin concentration variability or differences in assay platforms. To standardize results:
- Use fixed heparin concentrations (e.g., 0.5–2.0 IU/mL) in anti-FXa assays .
- Validate findings with parallel kinetic studies (e.g., stopped-flow fluorometry) to measure thrombin-antithrombin complex formation rates .
- Apply linear regression models to adjust for covariates like age, sex, and concurrent thrombophilia markers .
Q. What experimental designs are optimal for studying the structural-functional relationship of AT Rouen IV?
- X-ray crystallography or cryo-EM : Resolve 3D structural changes in the heparin-binding domain (e.g., altered Arg47-His interactions) .
- Molecular dynamics simulations : Model conformational shifts in the reactive center loop post-heparin binding .
- Site-directed mutagenesis : Introduce compensatory mutations (e.g., Asp39Lys) to restore heparin affinity and validate mechanistic hypotheses .
Q. How can genomic data be integrated with functional studies to explore AT Rouen IV’s role in thrombotic risk?
- Multi-omics approaches : Combine GWAS data (e.g., GCKR or SNX17 loci linked to antithrombin regulation) with siRNA knockdowns in HepG2 cells to identify modifiers of AT Rouen IV expression .
- Mendelian randomization : Use genetic instruments (e.g., SERPINC1 SNPs) to assess causal links between AT deficiency and thrombosis risk .
Methodological Challenges and Solutions
Q. How should researchers address variability in plasma antithrombin levels during sample handling?
- Pre-analytical controls : Avoid freeze-thaw cycles; store plasma at -80°C with antithrombin-stabilizing buffers (e.g., citrate-heparin mix) .
- Temperature monitoring : Track deviations during storage/transport, as AT activity decreases by 15% after 1 hour at 50°C .
Q. What statistical tools are critical for analyzing genotype-phenotype correlations in AT Rouen IV cohorts?
- Dominant/recessive models : Use Student’s t-tests to compare anti-FXa activity between heterozygous vs. homozygous carriers .
- Cox proportional hazards models : Calculate hazard ratios for thrombosis risk in carriers vs. non-carriers, adjusting for confounders like cancer stage or NETosis markers .
Emerging Research Directions
Q. What novel biomarkers or pathways interact with AT Rouen IV in cancer-associated thrombosis?
- NETosis markers : Elevated circulating cfDNA and histone-DNA complexes correlate with hypercoagulability in AT-deficient patients; antithrombin supplementation reduces NET formation in pancreatic cancer models .
- Multi-parameter assays : Combine AT activity with D-dimer, TAT complexes, and P-selectin for predictive thrombosis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
